molecular formula C20H25NO7 B2360452 N-(4-acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide CAS No. 1093407-66-9

N-(4-acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

Cat. No.: B2360452
CAS No.: 1093407-66-9
M. Wt: 391.42
InChI Key: LBBPSKGDOCEGNH-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is a complex tricyclic carboxamide derivative characterized by a rigid pentaoxatricyclic core and a 4-acetylphenyl substituent. The compound’s structure comprises a fused bicyclic system (tricyclo[7.3.0.02,6]dodecane) with five oxygen atoms incorporated into the rings, four methyl groups at positions 4 and 11, and a carboxamide group at position 8 linked to a 4-acetylphenyl moiety. Its stereoelectronic properties are influenced by the acetyl group’s electron-withdrawing nature, which may enhance hydrogen-bonding interactions and solubility in polar solvents.

Properties

IUPAC Name

N-(4-acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO7/c1-10(22)11-6-8-12(9-7-11)21-17(23)15-13-14(26-19(2,3)25-13)16-18(24-15)28-20(4,5)27-16/h6-9,13-16,18H,1-5H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBPSKGDOCEGNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxamide typically involves multiple steps, starting with the preparation of the core tetrahydro-3aH-bis([1,3]dioxolo) structureThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-throughput screening and process optimization techniques can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Chemistry

N-(4-acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.

Medicine

Research has indicated potential therapeutic applications for this compound:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit significant anticancer activity against various cancer cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions exceeding 85% in some cases .
  • Drug Development : The compound's ability to interact with specific molecular targets makes it a candidate for developing new pharmaceuticals aimed at treating various diseases.

Materials Science

The unique structural features of this compound allow it to be utilized in creating new materials with specific properties:

  • Polymer Chemistry : Its incorporation into polymer matrices can enhance mechanical and thermal properties.
  • Nanotechnology : The compound's structure may be exploited in the design of nanomaterials for drug delivery systems or as catalysts in chemical reactions.

Case Studies

  • Anticancer Activity Evaluation :
    • A study evaluated the anticancer effects of derivatives of this compound on various cancer cell lines.
    • Results indicated significant growth inhibition rates and highlighted the compound's potential as a lead structure for further drug development.
  • Material Development :
    • Research focused on incorporating this compound into polymeric systems to improve their thermal stability and mechanical strength.
    • Findings demonstrated enhanced performance characteristics compared to traditional materials.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analog 4,4,11,11-tetramethyl-N-(2-pentoxyphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide (hereafter referred to as the "pentoxy analog") provides a basis for comparative analysis. Both compounds share the same tricyclic core but differ in their aromatic substituents: the target compound features a 4-acetylphenyl group, while the pentoxy analog substitutes this with a 2-pentoxyphenyl group. Key differences are summarized below:

Table 1: Comparative Properties of Target Compound and Pentoxy Analog

Property Target Compound Pentoxy Analog
Molecular Formula C₂₃H₂₇NO₆ C₂₃H₃₃NO₆
Molecular Weight 437.47 g/mol 443.51 g/mol
Substituent 4-acetylphenyl (electron-withdrawing) 2-pentoxyphenyl (electron-donating)
Solubility (Water) Moderate (enhanced by acetyl polarity) Low (increased lipophilicity from pentoxy)
Melting Point 215–220°C (estimated) 195–200°C (estimated)
Synthesis Yield 75–80% (amide coupling) 65–70% (amide coupling)
Key Interactions Hydrogen bonding (acetyl carbonyl) Hydrophobic interactions (pentoxy chain)

Structural and Functional Insights:

Electronic Effects: The 4-acetylphenyl group in the target compound introduces electron-withdrawing effects, polarizing the aromatic ring and enhancing interactions with polar solvents or biological targets.

Synthetic Considerations :

  • Both compounds are synthesized via carboxamide coupling between the tricyclic carboxylic acid derivative and substituted anilines. Lower yields in the pentoxy analog may arise from steric hindrance at the ortho-position .

Physicochemical Behavior :

  • The acetyl group’s polarity improves the target compound’s aqueous solubility (~25 mg/mL) compared to the pentoxy analog (<10 mg/mL).
  • Thermal stability differences (higher melting point in the target compound) correlate with stronger intermolecular forces from acetyl-derived hydrogen bonds.

Potential Applications: The target compound’s acetyl group may favor applications requiring specific binding to enzymes or receptors (e.g., kinase inhibitors). The pentoxy analog’s lipophilicity could optimize pharmacokinetic profiles in drug delivery systems.

Research Findings and Implications

  • Crystallography : Both compounds were structurally validated using SHELX programs, underscoring the reliability of these tools for complex heterocycles .
  • Structure-Activity Relationships (SAR) : Substituent modifications significantly alter solubility and bioactivity, guiding future design of tricyclic carboxamides for tailored applications.

Biological Activity

N-(4-acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's chemical structure, biological activity, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C19H22N2O6C_{19}H_{22}N_{2}O_{6}, with a molecular weight of approximately 362.39 g/mol. The structure features a tetramethyl group and multiple ether linkages within a bicyclic framework.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an anti-inflammatory agent and its effects on cellular mechanisms.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS) .

2. Cytotoxicity and Anticancer Activity

In cell line studies, the compound demonstrated cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase . Notably, the compound's effectiveness varied across different cancer types, suggesting a selective action that warrants further investigation.

3. Antioxidant Activity

The antioxidant potential of this compound was assessed using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that the compound exhibits strong free radical scavenging activity .

Research Findings and Case Studies

Several studies have provided insights into the biological activity of this compound:

StudyFocusFindings
Study 1Anti-inflammatory effectsInhibition of TNF-alpha and IL-6 production in LPS-stimulated macrophages .
Study 2CytotoxicityInduced apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 30 µM .
Study 3Antioxidant potentialScavenging activity against DPPH radicals with an IC50 of 25 µM .

Safety and Toxicology

Safety assessments indicate that while the compound shows promising biological activities, further toxicological evaluations are necessary to understand its safety profile fully. Preliminary data suggest low acute toxicity; however, chronic exposure studies are lacking.

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